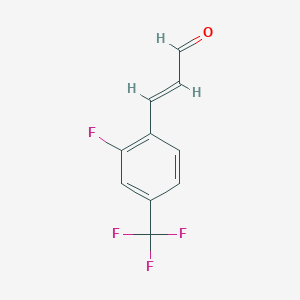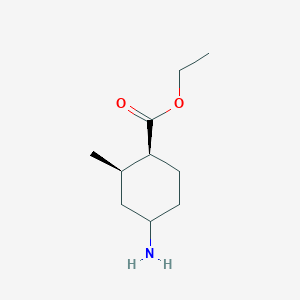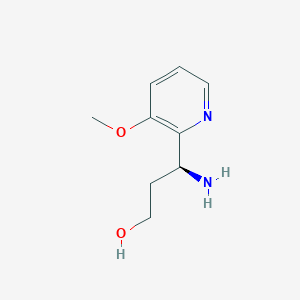
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 3-position and an amino alcohol side chain at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-methoxypyridine.
Formation of the Amino Alcohol Side Chain: The key step involves the addition of an amino alcohol side chain to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amino alcohol precursor.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing crystallization, distillation, or chromatography for purification.
化学反応の分析
Types of Reactions
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
3-Amino-3-(3-hydroxypyridin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Amino-3-(3-chloropyridin-2-yl)propan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.
3-Amino-3-(3-methylpyridin-2-yl)propan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, providing potential for enantioselective interactions in biological systems.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c1-13-8-3-2-5-11-9(8)7(10)4-6-12/h2-3,5,7,12H,4,6,10H2,1H3/t7-/m0/s1 |
InChIキー |
KHDZQDZUTAVUPC-ZETCQYMHSA-N |
異性体SMILES |
COC1=C(N=CC=C1)[C@H](CCO)N |
正規SMILES |
COC1=C(N=CC=C1)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
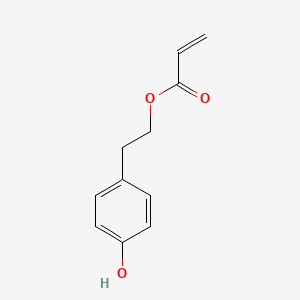

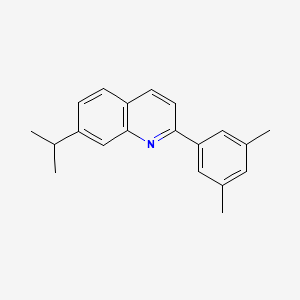

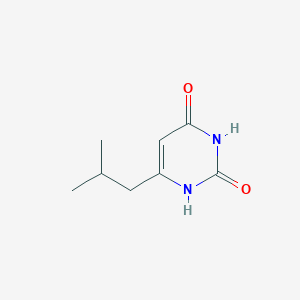


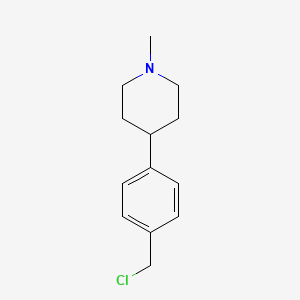
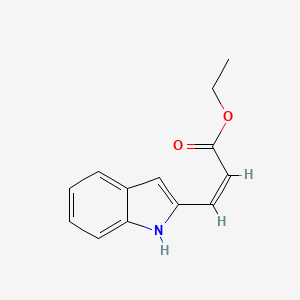
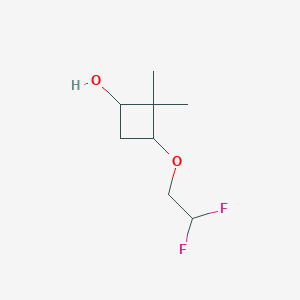
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)
